2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
CAS No.: 878057-99-9
Cat. No.: VC6904743
Molecular Formula: C21H21ClN2O3S
Molecular Weight: 416.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878057-99-9 |
|---|---|
| Molecular Formula | C21H21ClN2O3S |
| Molecular Weight | 416.92 |
| IUPAC Name | 2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone |
| Standard InChI | InChI=1S/C21H21ClN2O3S/c22-17-7-5-6-16(12-17)15-28(26,27)20-13-24(19-9-2-1-8-18(19)20)14-21(25)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11,14-15H2 |
| Standard InChI Key | PARGIKRSTOOOOM-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone, delineates its core components:
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Indole scaffold: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, substituted at the 3-position.
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3-Chlorophenyl methanesulfonyl group: A sulfonyl bridge connecting the indole’s 3-position to a 3-chlorophenyl moiety, enhancing electron-withdrawing characteristics.
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Pyrrolidin-1-yl ethanone: A ketone group at the indole’s 1-position, linked to a pyrrolidine ring—a five-membered secondary amine known for improving bioavailability.
The Standard InChIKey PARGIKRSTOOOOM-UHFFFAOYSA-N and SMILES C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl provide precise descriptors for computational modeling and database searches.
Solubility and Stability
While explicit solubility data are unavailable, the presence of a polar sulfonyl group (-SO2-) and a tertiary amine in pyrrolidine suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). The chlorophenyl group may enhance lipid permeability, balancing hydrophilicity and lipophilicity. Stability under physiological conditions remains uncharacterized, though sulfonyl groups generally resist hydrolysis under neutral pH.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClN2O3S |
| Molecular Weight | 416.92 g/mol |
| IUPAC Name | 2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone |
| SMILES | C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
| PubChem CID | 20902769 |
Synthesis and Structural Elucidation
Synthetic Pathways
Although no explicit synthesis protocol exists for this compound, analogous indole derivatives are typically synthesized through multi-step strategies:
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Indole Functionalization: Friedel-Crafts acylation or sulfonation introduces substituents at the indole’s 3-position. For example, reacting indole with 3-chlorophenylmethanesulfonyl chloride under basic conditions (e.g., NaH/DMF) yields the sulfonated intermediate.
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N-Alkylation: The indole’s 1-position is alkylated using α-halo ketones. Reaction with 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one in the presence of a base (e.g., K2CO3) forms the ethanone-pyrrolidine linkage .
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Purification: Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the pure product.
Mechanochemical and Aqua Synthesis Innovations
Recent advances in solvent-free mechanochemistry and aqueous-phase reactions could optimize this compound’s synthesis. For instance, ball-milling indole derivatives with sulfonylating agents and pyrrolidine-containing reagents in the presence of catalytic piperidine may enhance yield and reduce waste . Similarly, aqueous conditions with phase-transfer catalysts (e.g., TBAB) might improve reaction efficiency while adhering to green chemistry principles .
Computational and Analytical Characterization
Quantum Chemical Calculations
Density Functional Theory (DFT) studies could predict:
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HOMO-LUMO Gaps: Evaluating electron donor/acceptor capacity (target: ~4–6 eV for optimal bioactivity) .
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Solvation Free Energy: Estimating solubility (ΔG solv ≈ −5 to −10 kcal/mol desirable) .
Spectroscopic Data
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IR Spectroscopy: Expected peaks at 1670 cm⁻¹ (C=O stretch), 1350–1150 cm⁻¹ (S=O asym/sym stretch), and 750 cm⁻¹ (C-Cl bend).
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NMR:
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¹H NMR: δ 8.1–7.2 ppm (aromatic protons), δ 3.5–3.2 ppm (pyrrolidine CH2), δ 2.8 ppm (SO2CH2).
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¹³C NMR: δ 195 ppm (ketone C=O), δ 55 ppm (pyrrolidine C-N), δ 125–140 ppm (aromatic carbons).
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